molecular formula C16H19FN2O3S B1682378 Tilmacoxib CAS No. 180200-68-4

Tilmacoxib

Cat. No.: B1682378
CAS No.: 180200-68-4
M. Wt: 338.4 g/mol
InChI Key: MIMJSJSRRDZIPW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tilmacoxib, also known as JTE-522, is a highly selective, time-dependent, and irreversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.

Mode of Action

This compound interacts with its target, COX-2, by inhibiting its activity. This inhibition is achieved through a time-dependent and irreversible process . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby modulating the physiological processes that these compounds regulate.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . Prostaglandins are synthesized from arachidonic acid through the action of COX enzymes, including COX-2. By inhibiting COX-2, this compound reduces the production of prostaglandins .

Pharmacokinetics

This compound exhibits different bioavailability depending on its formulation. The bioavailability of this compound in solution form ranges from 64-88% , compared to 22-40% when administered in capsule form . This suggests that the formulation of this compound can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its bioavailability.

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins. This results in the modulation of physiological processes regulated by these compounds, such as inflammation, pain, and fever . This compound has been found to be an effective chemopreventive agent against rat experimental liver fibrosis .

Preparation Methods

Tilmacoxib is synthesized through a series of chemical reactions involving the formation of the oxazole ring and subsequent functional group modifications. The synthetic route typically involves:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Tilmacoxib undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tilmacoxib has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of cyclooxygenase-2 inhibition.

    Biology: The compound is used to investigate the biological pathways involving cyclooxygenase-2 and its role in inflammation and cancer.

    Medicine: this compound is explored for its potential therapeutic effects in treating conditions like liver fibrosis and cancer.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c1-10-19-15(11-5-3-2-4-6-11)16(22-10)12-7-8-14(13(17)9-12)23(18,20)21/h7-9,11H,2-6H2,1H3,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMJSJSRRDZIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C2=CC(=C(C=C2)S(=O)(=O)N)F)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057671
Record name Tilmacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180200-68-4
Record name Tilmacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180200-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilmacoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilmacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILMACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6VI5P84SX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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